3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which are part of the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Synthesis and Reactivity
Ozonolysis and Synthon Preparation : Naphthalene ozonolysis in aqueous methanol yields compounds like 3-methoxy-2-benzofuran-1(3H)-one, which are useful synthons for biologically active compounds, such as aromatic analogs of effective juvenoids (Kukovinets et al., 2006).
Intramolecular Reactions : The synthesis of benzo[h]-naphth[1,2-f]quinazolines and related compounds involves intramolecular dehydration and photocyclization of intermediates, highlighting the versatility of naphthalene derivatives in organic synthesis (Wei et al., 2016).
Organic Chemistry Applications
Electrophilic Substitution Reactions : Compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, synthesized from naphthalene derivatives, can undergo various electrophilic substitution reactions, demonstrating their utility in creating a wide range of chemically diverse molecules (Aleksandrov & El’chaninov, 2017).
Novel Heterocyclic Systems : The transformation of naphthylmethyl derivatives into novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, shows the potential of naphthalene derivatives in developing new chemical entities with potential applications in drug discovery (Deady & Devine, 2006).
Potential Therapeutic Uses
Anticancer Evaluation : Derivatives like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown promising results in in vitro anticancer evaluations, highlighting their potential therapeutic applications (Salahuddin et al., 2014).
Anti-inflammatory Agents : Certain naphthalene-2-carboxamides have been identified as potential anti-inflammatory agents by inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).
PET Imaging Agents : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, demonstrating the diagnostic application of these compounds in medical imaging (Wang et al., 2008).
properties
IUPAC Name |
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-6-5-9-17-18(12)21-20(25-17)22-19(23)15-10-13-7-3-4-8-14(13)11-16(15)24-2/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQPZSFYYKRZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
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